1,4-Dihydro-L-phenylalanine chemical structure
1,4-Dihydro-L-phenylalanine chemical structure
An In-depth Technical Guide to 1,4-Dihydro-L-phenylalanine
This technical guide provides a comprehensive overview of 1,4-dihydro-L-phenylalanine, a non-aromatic analog of L-phenylalanine. It is intended for researchers, scientists, and drug development professionals interested in its chemical properties, synthesis, and biological activity, particularly its role as an inhibitor of phenylalanine ammonia-lyase.
Chemical Structure and Identifiers
1,4-Dihydro-L-phenylalanine, also known as 3-(1,4-cyclohexadienyl)-L-alanine, is a derivative of L-phenylalanine in which the aromatic ring has been partially reduced. This modification is crucial to its interaction with phenylalanine-metabolizing enzymes.
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-3-(cyclohexa-1,4-dien-1-yl)propanoic acid |
| Synonym | 1,4-Dihydrophenylalanine |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.20 g/mol |
| SMILES | N--INVALID-LINK--C(O)=O |
| InChI | InChI=1S/C9H13NO2/c10-8(9(11)12)5-7-3-1-2-4-6-7/h1,3,8H,2,4-6,10H2,(H,11,12)/t8-/m0/s1 |
Synthesis and Purification
1,4-Dihydro-L-phenylalanine has been synthesized as a minor product of the Birch reduction of L-phenylalanine.[1][2] The primary product of this reaction is the 2,5-dihydro isomer.[2]
Experimental Protocol: Synthesis via Birch Reduction
Objective: To synthesize 1,4-dihydro-L-phenylalanine from L-phenylalanine.
Materials:
-
L-phenylalanine
-
Lithium metal
-
Liquid ammonia, anhydrous
-
Ethanol, absolute
-
Ammonium chloride
-
Dry tetrahydrofuran (THF)
-
Deionized water
-
Standard laboratory glassware, including a three-neck flask, dry ice condenser, and dropping funnel
-
Magnetic stirrer
Procedure:
-
Set up a 500 mL three-neck flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel. Ensure the system is flame-dried and under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense approximately 200 mL of anhydrous liquid ammonia into the flask.
-
Add 5.0 g of L-phenylalanine to the liquid ammonia with stirring.
-
Slowly add small pieces of lithium metal (approximately 4 molar equivalents) to the reaction mixture until a persistent blue color is observed.
-
Once the blue color persists for 30 minutes, quench the reaction by the slow, dropwise addition of absolute ethanol until the blue color disappears.
-
Add a saturated aqueous solution of ammonium chloride to completely quench the reaction.
-
Allow the ammonia to evaporate overnight under a fume hood.
-
The remaining aqueous residue contains a mixture of 1,4-dihydro-L-phenylalanine, 2,5-dihydro-L-phenylalanine, and unreacted L-phenylalanine. This mixture is then subjected to purification.
Experimental Protocol: HPLC Purification
Objective: To isolate 1,4-dihydro-L-phenylalanine from the crude reaction mixture.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water
-
Mobile Phase B: Acetonitrile
-
Crude reaction mixture from the Birch reduction
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the C18 column.
-
Elute the compounds using a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be 5-40% B over 30 minutes.
-
Monitor the elution profile at 210 nm.
-
Collect the fractions corresponding to the different peaks. 1,4-dihydro-L-phenylalanine is expected to be a minor, earlier-eluting peak compared to the 2,5-dihydro isomer and L-phenylalanine.
-
Analyze the collected fractions by a suitable method (e.g., re-injection on HPLC, mass spectrometry) to confirm the identity and purity of 1,4-dihydro-L-phenylalanine.
-
Pool the pure fractions and lyophilize to obtain the final product.
Synthesis and Purification Workflow
Spectroscopic Data
| L-phenylalanine | Data |
| ¹H NMR (D₂O) | δ 7.43 (m, 2H), 7.38 (m, 3H), 3.99 (t, 1H), 3.29 (dd, 1H), 3.13 (dd, 1H)[3] |
| ¹³C NMR (D₂O) | δ 175.4, 137.9, 130.5, 129.8, 128.0, 56.5, 38.8 |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 166.0863[4] |
Biological Activity and Quantitative Data
1,4-Dihydro-L-phenylalanine is not a substrate for phenylalanine ammonia-lyase (PAL) but acts as a competitive inhibitor of the enzyme.[1][2] This inhibitory activity has been instrumental in elucidating the enzyme's reaction mechanism.
| Compound | Enzyme | Activity | Kᵢ (µM) | Kₘ (µM) | Relative Vₘₐₓ |
| 1,4-Dihydro-L-phenylalanine | PAL | Competitive Inhibitor | 157[2] | - | - |
| 2,5-Dihydro-L-phenylalanine | PAL | Substrate & Inhibitor | 30.6[2] | ~22 (approx. 1/3 of L-Phe)[2] | ~0.03 (30x less than L-Phe)[2] |
| L-phenylalanine | PAL | Substrate | - | 64-71[4] | 1 |
Mechanism of Phenylalanine Ammonia-Lyase Inhibition
Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[5] The proposed mechanism involves an electrophilic attack by the enzyme's MIO (3,5-dihydro-5-methyldiene-4H-imidazol-4-one) cofactor on the aromatic ring of L-phenylalanine.[5][6] The fact that 1,4-dihydro-L-phenylalanine, which lacks a fully aromatic ring, acts as a competitive inhibitor supports this mechanism. It can likely bind to the active site but cannot undergo the necessary electrophilic aromatic substitution step for catalysis, thus blocking the enzyme's activity.
Experimental Protocol: Kinetic Analysis of PAL Inhibition
Objective: To determine the inhibition constant (Kᵢ) of 1,4-dihydro-L-phenylalanine for phenylalanine ammonia-lyase.
Materials:
-
Purified phenylalanine ammonia-lyase (PAL)
-
L-phenylalanine (substrate)
-
1,4-Dihydro-L-phenylalanine (inhibitor)
-
Buffer solution (e.g., 100 mM Tris-HCl, pH 8.5)
-
UV-Vis spectrophotometer
Procedure:
-
Enzyme Assay: The activity of PAL is monitored by measuring the increase in absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.
-
Determination of Kₘ for L-phenylalanine:
-
Prepare a series of substrate concentrations (e.g., 0.1 to 10 times the expected Kₘ) in the reaction buffer.
-
Initiate the reaction by adding a fixed amount of PAL enzyme.
-
Measure the initial reaction velocity (V₀) for each substrate concentration.
-
Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to determine the Kₘ.
-
-
Inhibition Studies:
-
Perform the enzyme assay with varying concentrations of L-phenylalanine in the presence of several fixed concentrations of 1,4-dihydro-L-phenylalanine.
-
For each inhibitor concentration, determine the apparent Kₘ (Kₘ,ₐₚₚ) and Vₘₐₓ (Vₘₐₓ,ₐₚₚ).
-
-
Data Analysis:
-
For competitive inhibition, Vₘₐₓ should remain unchanged, while Kₘ,ₐₚₚ increases.
-
Construct a Dixon plot (1/V₀ vs. [Inhibitor]) or a Cornish-Bowden plot to determine the Kᵢ value. Alternatively, use non-linear regression to fit the data to the competitive inhibition model.
-
Conclusion
1,4-Dihydro-L-phenylalanine is a valuable chemical probe for studying the mechanism of phenylalanine ammonia-lyase. Its synthesis via Birch reduction, though yielding it as a minor product, allows for its isolation and characterization. The quantitative data on its competitive inhibition of PAL provide strong evidence for the electrophilic nature of the enzyme's catalytic mechanism. This technical guide consolidates the available information on this compound, providing researchers with the necessary details for its synthesis, purification, and application in enzymatic studies.
References
- 1. 1,4-Dihydro-l-phenylalanine-its synthesis and behavior in the phenylalanine ammonia-lyase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Arabidopsis phenylalanine ammonia lyase gene family: kinetic characterization of the four PAL isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 6. The mechanism of action of phenylalanine ammonia-lyase: the role of prosthetic dehydroalanine - PMC [pmc.ncbi.nlm.nih.gov]
